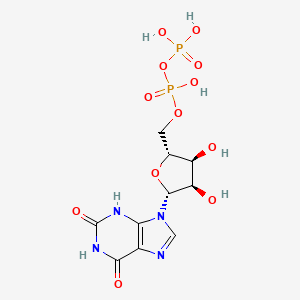

Xanthosine 5'-(trihydrogen diphosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

XDP is a purine ribonucleoside 5'-diphosphate having xanthosine as the nucleobase. It has a role as an Escherichia coli metabolite. It is a xanthosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of a XDP(3-).

Aplicaciones Científicas De Investigación

Molecular Biology Applications

1.1 In Vitro Transcription

Xanthosine 5'-triphosphate is utilized in in vitro transcription systems, where it serves as a substrate for RNA polymerases. It can be incorporated into RNA strands during transcription, allowing researchers to study RNA synthesis and function in a controlled environment. This application is particularly useful for generating RNA molecules with modified nucleotides that can be employed in downstream applications such as structural studies and functional assays .

1.2 Aptamer Development

Xanthosine 5'-triphosphate is also used in the development of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The incorporation of XTP allows for the formation of unique structures that enhance the binding properties of these molecules, making them valuable tools in diagnostics and therapeutics .

Biochemical Pathways

2.1 Purine Metabolism

Xanthosine 5'-triphosphate is a key intermediate in purine metabolism. It can be converted into other nucleotides and is involved in signaling pathways mediated by G-proteins. Specifically, it has been shown to substitute for guanosine triphosphate (GTP) in activating adenylyl cyclase, thus influencing cellular signaling cascades . This property makes it an important compound for studying metabolic pathways and signal transduction mechanisms.

2.2 Enzyme Substrate

As a substrate for various enzymes, Xanthosine 5'-triphosphate participates in critical biochemical reactions. It acts as a substrate for dinucleoside tetraphosphatase and nucleoside-triphosphate pyrophosphatase, which are involved in nucleotide metabolism and energy transfer processes within cells .

Pharmacological Implications

3.1 G-Protein Signaling

Research indicates that Xanthosine 5'-triphosphate can competitively inhibit GTP binding to G-proteins such as transducin. This suggests its potential role as a modulator of G-protein-coupled receptor signaling pathways, which are crucial for many physiological processes and are implicated in various diseases .

3.2 Therapeutic Applications

Given its ability to influence cellular signaling, Xanthosine 5'-triphosphate has been investigated for therapeutic applications, particularly in conditions where G-protein signaling is disrupted. Its analogs may offer novel strategies for drug development targeting specific pathways involved in diseases such as cancer and metabolic disorders .

Case Studies

Propiedades

Fórmula molecular |

C10H14N4O12P2 |

|---|---|

Peso molecular |

444.19 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

YMOPVQQBWLGDOD-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.